Cas no 941990-86-9 (N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzenesulfonamide)

N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core with methoxy and methyl substituents. This compound is of interest in medicinal chemistry due to its structural motifs, which are often associated with biological activity, particularly in enzyme inhibition and receptor modulation. The presence of the benzenesulfonamide group enhances its potential as a pharmacophore, while the methoxy and methyl groups on the pyrimidine ring may influence solubility and binding affinity. Its well-defined molecular structure makes it a valuable intermediate for the synthesis of more complex bioactive molecules or for structure-activity relationship (SAR) studies in drug discovery.
N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzenesulfonamide structure
941990-86-9 structure
Product Name:N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzenesulfonamide
CAS No:941990-86-9
MF:C18H18N4O3S
MW:370.425522327423
CID:6575466
Update Time:2025-08-04

N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzenesulfonamide
    • Benzenesulfonamide, N-[4-[(6-methoxy-2-methyl-4-pyrimidinyl)amino]phenyl]-
    • Inchi: 1S/C18H18N4O3S/c1-13-19-17(12-18(20-13)25-2)21-14-8-10-15(11-9-14)22-26(23,24)16-6-4-3-5-7-16/h3-12,22H,1-2H3,(H,19,20,21)
    • InChI Key: MDKYCHXILXKWGU-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(NC3C=C(OC)N=C(C)N=3)C=C2)(=O)=O)=CC=CC=C1

Experimental Properties

  • Density: 1.365±0.06 g/cm3(Predicted)
  • Boiling Point: 559.9±60.0 °C(Predicted)
  • pka: 8.85±0.10(Predicted)

N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzenesulfonamide Pricemore >>

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Additional information on N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzenesulfonamide

Comprehensive Overview of N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzenesulfonamide (CAS No. 941990-86-9)

N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzenesulfonamide, with the CAS number 941990-86-9, is a specialized chemical compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities. The presence of a pyrimidine moiety in its structure enhances its potential for interaction with biological targets, making it a subject of interest in drug discovery and development.

The compound's unique structure, featuring a methoxy group and a methyl-substituted pyrimidine ring, contributes to its distinct physicochemical properties. Researchers have explored its applications in modulating enzymatic activity and receptor binding, particularly in the context of kinase inhibition and anti-inflammatory pathways. Given the growing demand for targeted therapies and precision medicine, N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzenesulfonamide is being investigated for its potential role in addressing unmet medical needs.

In recent years, the compound has been linked to studies involving cancer research and autoimmune diseases, aligning with current trends in biomedical innovation. Its mechanism of action is believed to involve the disruption of cell signaling pathways, which are critical in the progression of various diseases. This has led to increased interest from academic institutions and pharmaceutical companies aiming to develop next-generation therapeutics.

From a synthetic chemistry perspective, the preparation of N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzenesulfonamide involves multi-step organic reactions, including amination and sulfonylation. The compound's purity and stability are crucial for its efficacy in biological assays, necessitating advanced analytical techniques such as HPLC and NMR spectroscopy for characterization. These aspects are particularly relevant to researchers seeking high-quality reference standards for their experiments.

The compound's relevance extends to the field of computational chemistry, where molecular docking and QSAR studies are employed to predict its interactions with proteins and other biomolecules. Such in silico approaches are increasingly popular among scientists looking to optimize drug candidates before proceeding to costly in vitro and in vivo testing. This aligns with the broader industry shift toward AI-driven drug discovery and green chemistry practices.

Given the compound's potential applications, it is frequently searched in conjunction with terms like "sulfonamide inhibitors", "pyrimidine-based therapeutics", and "kinase modulator research". These keywords reflect the interdisciplinary nature of modern drug development, where chemistry, biology, and technology converge. As the scientific community continues to explore personalized medicine and biomarker-driven therapies, compounds like N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzenesulfonamide are likely to remain at the forefront of innovation.

In summary, CAS No. 941990-86-9 represents a promising candidate for further investigation in both academic and industrial settings. Its structural features and biological activity profile make it a valuable tool for advancing our understanding of disease mechanisms and developing novel therapeutic strategies. As research progresses, this compound may contribute to breakthroughs in areas such as oncology, immunology, and infectious disease treatment.

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